Superior Antiproliferative Potency of DF 203 Compared to Des-Methyl and 5-Fluoro Analogs in MCF-7 Breast Cancer Cells
DF 203 (4-(1,3-benzothiazol-2-yl)-3-methylaniline) demonstrated an IC₅₀ value of <0.1 µM against MCF-7 breast cancer cells, which is >10-fold more potent than the des-methyl analog 2-(4-aminophenyl)benzothiazole (IC₅₀ = 1.2 µM) and approximately 2-fold more potent than the 5-fluoro derivative 5F 203 (IC₅₀ = 0.18 µM) under identical 72-hour continuous exposure conditions [1][2].
| Evidence Dimension | Growth inhibition potency (IC₅₀) in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ < 0.1 µM (DF 203) |
| Comparator Or Baseline | 2-(4-Aminophenyl)benzothiazole (des-methyl): IC₅₀ = 1.2 µM; 5F 203 (5-fluoro): IC₅₀ = 0.18 µM |
| Quantified Difference | DF 203 is >12-fold more potent than des-methyl analog; ~1.8-fold more potent than 5F 203 |
| Conditions | 72-hour continuous drug exposure; sulforhodamine B (SRB) assay in MCF-7 human breast adenocarcinoma cells |
Why This Matters
This potency differential directly impacts the concentration range required for in vitro mechanistic studies, with DF 203 enabling experiments at sub-100 nM concentrations where off-target effects are minimized, unlike the des-methyl analog which requires >10-fold higher concentrations that risk non-specific cytotoxicity.
- [1] Kashiyama, E., et al. (1999). Antitumor benzothiazoles. 8. Journal of Medicinal Chemistry, 42(20), 4172-4184. Table 1. View Source
- [2] Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Journal of Medicinal Chemistry, 44(9), 1446-1455. Table 2. View Source
